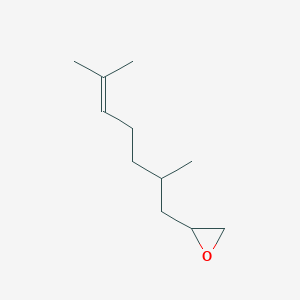

Oxirane, (2,6-dimethyl-5-heptenyl)-

Description

Structure

3D Structure

Properties

CAS No. |

15358-94-8 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

2-(2,6-dimethylhept-5-enyl)oxirane |

InChI |

InChI=1S/C11H20O/c1-9(2)5-4-6-10(3)7-11-8-12-11/h5,10-11H,4,6-8H2,1-3H3 |

InChI Key |

BXHTXFZIEPAUHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)CC1CO1 |

Origin of Product |

United States |

The Oxirane Moiety: Fundamental Chemical Significance in Synthetic and Mechanistic Research

The oxirane, or epoxide, is a three-membered cyclic ether that holds a position of considerable importance in organic chemistry. wikipedia.orgbritannica.com Its significance stems primarily from the inherent ring strain of the three-membered ring, which makes epoxides significantly more reactive than their acyclic ether counterparts. wikipedia.orgmasterorganicchemistry.com This reactivity renders epoxides valuable as synthetic intermediates, capable of undergoing a variety of transformations to introduce new functional groups and build molecular complexity. masterorganicchemistry.com

The primary mode of reaction for epoxides is ring-opening, which can be initiated by either electrophiles (under acidic conditions) or nucleophiles (under basic or neutral conditions). libretexts.orgopenstax.orgjove.com This versatility allows for the formation of a wide array of products, including diols, haloalcohols, amino alcohols, and ethers, making epoxides a cornerstone in the synthesis of numerous natural products, pharmaceuticals, and polymers. britannica.comunizin.org

Contextualizing Oxirane, 2,6 Dimethyl 5 Heptenyl Within the Broader Class of Substituted Epoxides

"Oxirane, (2,6-dimethyl-5-heptenyl)-" can be classified as a monosubstituted epoxide. The substituent, a 2,6-dimethyl-5-heptenyl group, is a large, branched, and unsaturated alkyl chain. This particular substituent introduces several key features that influence the molecule's properties and reactivity compared to simpler epoxides like ethylene (B1197577) oxide or propylene (B89431) oxide. wikipedia.org

The presence of two chiral centers (the carbon of the oxirane ring bearing the substituent and the carbon at position 2 of the heptenyl chain) means that this compound can exist as multiple stereoisomers. The specific stereochemistry of these centers would have a profound impact on the molecule's chiroptical properties and its interactions with other chiral molecules.

Furthermore, the unsaturated bond within the heptenyl side chain provides an additional site for chemical modification, allowing for a diverse range of potential subsequent reactions. The steric bulk of the substituent would also play a crucial role in directing the regioselectivity of ring-opening reactions. In base-catalyzed reactions, nucleophilic attack is generally expected to occur at the less sterically hindered carbon of the epoxide ring. openstax.orgunizin.org

Historical Development and Evolution of Research on Oxirane Structures and Reactivity

The study of epoxides has a rich history, with early discoveries laying the groundwork for their current widespread use. A significant milestone occurred in 1934 when P. Schlack discovered the crosslinking of epoxides with amines. epoxy-europe.eu This was followed by the work of Swiss chemist Pierre Castan, who recognized the potential of epoxy compounds for creating plastic products with minimal shrinkage during curing. epoxy-europe.eu In the United States, Sylvan Greenlee also pioneered the development and patenting of epoxy resins. epoxy-europe.eu

Initially, the interest in epoxides was partly driven by their ability to form coatings resistant to caustic bases. epoxy-europe.eu Over time, the scope of their applications has expanded dramatically to include roles in aerospace, electronics, and the synthesis of fine chemicals and pharmaceuticals. epoxy-europe.eu The fundamental understanding of their reactivity, particularly the mechanisms of acid- and base-catalyzed ring-opening, has been a subject of extensive research, solidifying their role as versatile building blocks in organic synthesis. masterorganicchemistry.com

Overview of Key Research Areas Pertaining to the Chemical Compound

Regioselective and Stereoselective Epoxidation of Heptene Precursors

The most direct route to Oxirane, (2,6-dimethyl-5-heptenyl)- involves the epoxidation of the corresponding alkene, 2,6-dimethyl-5-heptene (geraniolene). The key challenge in this transformation is to control the reaction's selectivity, particularly when aiming for specific stereoisomers.

Peracid-Mediated Epoxidation Techniques for Oxirane Formation

Peroxy acids are widely used reagents for the epoxidation of alkenes due to their reliability and operational simplicity. youtube.com The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where an oxygen atom is transferred from the peracid to the alkene double bond. youtube.com A common peracid employed for this purpose is meta-chloroperoxybenzoic acid (m-CPBA), known for its effectiveness in converting alkenes to epoxides. youtube.com

The epoxidation of olefinically unsaturated compounds can also be achieved using peracetic acid generated in situ from acetic acid and hydrogen peroxide. google.com This method is particularly relevant for industrial-scale applications, offering a cost-effective and relatively safe approach. google.comnih.gov The reaction conditions, such as temperature and catalyst, can be optimized to maximize the yield of the desired epoxide. For instance, epoxidation with peracetic acid is often carried out at temperatures between 50°C and 80°C. google.com While generally efficient, these methods typically result in a racemic mixture of the epoxide when the starting alkene is achiral and no chiral influence is present.

In a specific application related to the synthesis of (R)- and (S)-2,6-dimethyl-5-hepten-1-al, 3-chloroperoxybenzoic acid was used for the selective epoxidation of the trisubstituted double bond in (R)- or (S)-3,7-dimethyl-1,6-octadiene. google.com This demonstrates the regioselectivity of peracids for the more electron-rich double bond in a diene system, a principle directly applicable to the synthesis of geraniolene oxide from a suitable precursor.

| Alkene Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Generic Alkenes | m-CPBA | Standard conditions | Corresponding Epoxide | Good to excellent | youtube.com |

| Unsaturated Hydrocarbons | Peracetic Acid (in situ) | 50-80 °C | Corresponding Epoxide | High | google.com |

| (R/S)-3,7-dimethyl-1,6-octadiene | 3-Chloroperoxybenzoic acid | Selective on trisubstituted double bond | Corresponding Epoxide | - | google.com |

Transition Metal-Catalyzed Asymmetric Epoxidation Approaches for Chiral Oxirane Formation

To achieve enantiomerically enriched or pure chiral epoxides, transition metal-catalyzed asymmetric epoxidation methods are employed. These systems typically involve a transition metal complex with a chiral ligand that directs the oxygen transfer to one face of the alkene double bond.

A prominent example is the use of manganese(III)-salen complexes, which have been extensively studied for the asymmetric epoxidation of various alkenes. researchgate.net The catalyst, often used in conjunction with an oxidant like sodium hypochlorite (B82951) or a peracid, can provide high enantioselectivities for a range of unfunctionalized olefins. researchgate.net The chiral environment created by the salen ligand around the manganese center is key to inducing asymmetry in the product. researchgate.net Ion-paired catalysts, combining an achiral Mn(salen) complex with a chiral phosphate (B84403) counterion, have also shown excellent enantioselectivities (up to 96% ee) in alkene epoxidation. researchgate.net

Ruthenium-salen complexes have also been investigated for asymmetric epoxidation. dicp.ac.cn For instance, a (ON)Ru-salen complex has been shown to catalyze the epoxidation of conjugated olefins with high enantioselectivity. dicp.ac.cn Furthermore, organocatalysts, such as those derived from sugars, have been developed for Shi-type epoxidation, offering a metal-free alternative for asymmetric synthesis. nih.govrsc.org These catalysts, when used with an oxidant like Oxone, can afford epoxides in high conversions, although enantioselectivities can be modest and are highly dependent on the catalyst structure and substrate. nih.govrsc.org

| Catalyst System | Oxidant | Substrate Scope | Key Feature | Reference |

|---|---|---|---|---|

| Manganese(III)-salen complexes | NaOCl, Peracids | Unfunctionalized olefins, Chromenes | High enantioselectivity (up to 96% ee) | researchgate.net |

| (ON)Ru-salen complex | 2,6-dichloropyridine N-oxide | Conjugated olefins | High enantioselectivities (>80% ee) | dicp.ac.cn |

| Sugar-derived ketones (Shi-type) | Oxone | Various olefins | Metal-free, high conversions | nih.govrsc.org |

Biocatalytic and Chemoenzymatic Strategies for Epoxidation

Biocatalysis offers a green and highly selective alternative for the synthesis of epoxides. Enzymes such as lipases and peroxygenases can catalyze epoxidation reactions under mild conditions with high regio- and stereoselectivity. nih.govresearchgate.net

Fungal unspecific peroxygenases (UPOs) have demonstrated remarkable efficiency in the epoxidation of fatty acids. nih.gov For example, the peroxygenase from Agrocybe aegerita (AaeUPO) shows strict regioselectivity for the last double bond in n-3 fatty acids and produces the corresponding epoxides with excellent enantioselectivity (ee > 99%). nih.gov This high degree of selectivity makes UPOs promising catalysts for the synthesis of specific enantiomers of epoxides like geraniolene oxide, provided the enzyme can accept 2,6-dimethyl-5-heptene as a substrate.

Lipases, while primarily known for hydrolysis and esterification reactions, can also catalyze epoxidation in the presence of hydrogen peroxide and a carboxylic acid, which form a peracid in situ. researchgate.net This chemoenzymatic approach has been successfully applied to the epoxidation of cyclic olefins like cyclooctene, achieving high product yields and enantiomeric excess. researchgate.net

| Enzyme | Substrate | Selectivity | Key Finding | Reference |

|---|---|---|---|---|

| Agrocybe aegerita Peroxygenase (AaeUPO) | n-3 Fatty Acids | High regioselectivity and enantioselectivity (ee > 99%) | Strictly epoxidizes the terminal double bond. | nih.gov |

| Immobilized Aspergillus niger Lipase | Cyclooctene | High yield and enantiomeric purity | Effective chemoenzymatic system with in situ peracid formation. | researchgate.net |

Organometallic Reagent-Based Construction of the Oxirane Ring

Besides the direct epoxidation of alkenes, the oxirane ring can also be constructed using organometallic reagents. These methods often involve the formation of a carbon-carbon bond followed by or concurrent with the closure of the epoxide ring.

Grignard Reaction-Based Syntheses for Oxirane Ring Formation

Grignard reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds. science.govyoutube.com While they are more commonly known to open epoxide rings, they can be instrumental in synthesizing precursors for oxirane ring formation. youtube.com A classical approach involves the reaction of a Grignard reagent with an α-haloketone to form a halohydrin, which is then cyclized to an epoxide upon treatment with a base.

In a related context, Grignard reagents have been used to synthesize alcohol precursors to 2,6-dimethyl-5-heptene. For instance, the reaction of a methyl Grignard reagent with 2-methyl-2-hepten-6-one produces 2,6-dimethyl-5-hepten-2-ol, a direct precursor to the alkene needed for epoxidation. google.com Similarly, a Grignard reagent formed from 2-chloro-6-methyl-5-heptene can react with a formate (B1220265) to yield 2,6-dimethyl-5-heptenal, which can be further elaborated. google.com

Other Metal-Mediated Cyclization Reactions

Various other metal-mediated reactions can be employed to construct the oxirane ring. For example, the intramolecular cyclization of halohydrins, often facilitated by a base, is a fundamental method for epoxide synthesis. Metal catalysts can play a role in the stereoselective formation of these halohydrin precursors.

Additionally, transition metals can catalyze the cyclization of other suitable substrates. For instance, titanocene-catalyzed cascade cyclizations of epoxypolyprenes have been utilized for the synthesis of terpenoids, showcasing the utility of metal catalysts in managing complex cyclization pathways that can include epoxide functionalities. acs.org While not a direct formation of the initial epoxide, such metal-mediated cyclizations highlight the broader role of organometallic chemistry in the synthesis of complex molecules containing oxirane rings. Nickel-catalyzed reactions have also been explored for the regioselective transformation of epoxides, indicating the potential for nickel complexes to mediate reactions involving the oxirane ring. rsc.org

Novel Synthetic Pathways to Substituted Oxiranes

The construction of the oxirane ring on a substituted heptenyl backbone, such as in the case of Oxirane, (2,6-dimethyl-5-heptenyl)-, has been a subject of significant research. Beyond the classical epoxidation of the corresponding alkene (geraniol), novel strategies offer alternative disconnections and potential for greater stereochemical control.

Strategies Involving Sulfonium Ylide Chemistry

The use of sulfonium ylides, particularly in the Corey-Chaykovsky reaction, represents a powerful strategy for the synthesis of epoxides. organic-chemistry.org This methodology involves the reaction of a sulfonium ylide with a carbonyl compound, such as an aldehyde or ketone. The catalytic cycle for this process begins with the alkylation of a sulfide (B99878), which is followed by deprotonation to generate the reactive sulfonium ylide. mdpi.com This ylide then attacks the carbonyl compound, forming a betaine (B1666868) intermediate that subsequently undergoes ring closure to yield the epoxide and regenerate the sulfide catalyst. mdpi.com

This approach offers an alternative to the direct oxidation of an alkene. For the synthesis of Oxirane, (2,6-dimethyl-5-heptenyl)-, one could envision a retrosynthetic disconnection to geranial (an aldehyde) rather than geraniol (B1671447) (an alcohol). The reaction of geranial with a sulfonium methylide (generated from a trimethylsulfonium salt) would theoretically yield the target epoxide.

Key advantages of this method include its high atom economy, as it avoids wasteful byproducts like phosphine (B1218219) oxides seen in Wittig-type reactions, and the ability to control both relative and absolute stereochemistry in a single step. nih.gov The development of chiral sulfides has enabled enantioselective epoxidations, providing access to optically active epoxides. mdpi.comrsc.org For instance, a D-mannitol derived chiral sulfide has been used to form terminal epoxides with up to 76% enantiomeric excess (ee). rsc.org Similarly, the use of an inexpensive and readily available chiral sulfide like (+)-isothiocineole has achieved excellent enantioselectivity (er 96:4) and diastereoselectivity (dr 90:10) in the synthesis of complex diaryl epoxides. nih.gov

The reaction can be performed catalytically with respect to the sulfide, making it an efficient and user-friendly process. organic-chemistry.org Optimization of these catalytic systems has been a focus of recent research, aiming to improve yields and stereoselectivities for a broad range of substrates. mdpi.com

Radical-Mediated Cyclizations for Oxirane Scaffolds

Radical chemistry offers unique pathways for the construction and subsequent transformation of complex molecular architectures. In the context of oxirane scaffolds like Oxirane, (2,6-dimethyl-5-heptenyl)-, radical reactions have been primarily explored for the intramolecular cyclization of the pre-formed epoxide, rather than the initial formation of the oxirane ring itself. minciencias.gov.co

A notable example involves the regio-controlled radical cyclization of 6,7-epoxidized geranyl esters, mediated by titanocene(III). minciencias.gov.cominciencias.gov.co In this process, geraniol is first esterified and then selectively epoxidized at the 6,7-double bond. The resulting epoxide is then subjected to a titanocene(III)-mediated radical cyclization. This cascade reaction leads to the formation of novel cyclohexyl methyl esters with high stereoselectivity. minciencias.gov.co This demonstrates the utility of the oxirane scaffold as a key functional group to initiate complex, ring-forming radical cascades.

While direct radical-mediated cyclization to form the oxirane ring is less common, the reductive opening of epoxides using radical mechanisms is an attractive method for generating alcohol functionalities. bohrium.com Catalytic enantioselective radical cyclizations have been developed that proceed via a regiodivergent epoxide opening for radical generation, highlighting the versatility of the oxirane ring in advanced synthetic sequences. bohrium.com

Optimization of Reaction Conditions and Yields in Oxirane Synthesis

The efficient synthesis of Oxirane, (2,6-dimethyl-5-heptenyl)-, typically via the oxidation of geraniol, is highly dependent on the optimization of reaction parameters. Key variables include temperature, catalyst type and concentration, and reaction time. mdpi.com

Research into the oxidation of geraniol using vermiculite (B1170534), a natural mineral, as a catalyst has provided specific insights into optimizing conditions. The study examined the influence of temperature, catalyst amount, and reaction time on the conversion of geraniol and the selectivity towards 2,3-epoxygeraniol (the target compound), citral, and 2,3-epoxycitral. mdpi.com

Influence of Temperature: The oxidation of geraniol was tested in a temperature range of 75 to 100 °C. Based on the selectivity for 2,3-epoxygeraniol and geraniol conversion, a temperature of 90 °C was determined to be the most favorable. mdpi.com

Influence of Catalyst Amount: With the optimal temperature of 90 °C established, the effect of the vermiculite catalyst concentration was studied, ranging from 0.5 to 5.0 wt%. mdpi.com

Influence of Reaction Time: The reaction progress was monitored over time, with samples taken at intervals from 15 to 420 minutes to determine the optimal duration for maximizing the yield of the desired epoxide. mdpi.com

The use of Response Surface Methodology (RSM) is another powerful tool for optimizing the transformation of geraniol. bibliotekanauki.plnih.gov This statistical approach allows for the modeling of relationships between multiple variables (e.g., temperature, catalyst amount, time) and the desired outcomes (e.g., conversion and selectivity). researchgate.net While some RSM studies on geraniol focus on products like beta-pinene (B31000) or neral, the methodology is directly applicable to maximizing the yield of the epoxide. bibliotekanauki.plnih.gov For instance, in the transformation of geraniol using a bentonite (B74815) catalyst, RSM was used to optimize temperature (50–150°C), catalyst amount (1–10 wt%), and reaction time (0.25–24 h). bibliotekanauki.pl A study on geraniol transformation using diatomite found optimal conditions to be a temperature of 80 °C, a catalyst concentration of 1.0 wt%, and a reaction time of 0.25 hours for achieving high conversion. researchgate.net

The choice of oxidizing agent and catalyst system is also crucial. Selenium dioxide with t-butylhydroperoxide, sometimes adsorbed on silica (B1680970) gel, has been optimized for the selective oxidation of allylic methyl groups in geraniol derivatives, which can be a competing reaction pathway. scielo.br

The table below summarizes findings from an optimization study for the oxidation of geraniol.

| Parameter | Range Studied | Optimal Value for Epoxidation | Source |

| Temperature | 75 - 100 °C | 90 °C | mdpi.com |

| Catalyst (Vermiculite) | 0.5 - 5.0 wt% | Not specified in abstract | mdpi.com |

| Reaction Time | 15 - 420 min | Not specified in abstract | mdpi.com |

| Catalyst (Diatomite) | 1 - 10 wt% | 1.0 wt% | researchgate.net |

| Temperature (Diatomite) | 80 - 150 °C | 80 °C | researchgate.net |

| Reaction Time (Diatomite) | 0.25 - 24 h | 0.25 h | researchgate.net |

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The high degree of ring strain in the oxirane ring makes it susceptible to attack by nucleophiles, which relieves this strain. These ring-opening reactions are a cornerstone of the compound's chemistry and can be catalyzed by either acids or bases, with the reaction conditions dictating the regiochemical outcome of the nucleophilic attack. nih.govlibretexts.org

Acid-Catalyzed Ring Opening and Subsequent Product Diversification

Under acidic conditions, the oxygen atom of the oxirane ring is first protonated by a Brønsted acid or coordinates to a Lewis acid. This activation makes the oxirane a much better electrophile and weakens the carbon-oxygen bonds. The subsequent nucleophilic attack generally occurs at the more substituted carbon atom (C2), following a mechanism with significant SN1 character. libretexts.orgstackexchange.com This is because a partial positive charge that develops during the transition state is better stabilized by the tertiary carbon atom.

For instance, the acid-catalyzed hydrolysis of geraniolene oxide with aqueous acid (H₃O⁺) yields the corresponding vicinal diol, 2,6-dimethylhept-5-ene-1,2-diol. researchgate.net The reaction proceeds via protonation of the epoxide oxygen, followed by the attack of a water molecule at the tertiary C2 position.

A significant diversification of products can be achieved when strong Lewis acids are employed. The reaction of geraniolene monoepoxide with boron trifluoride etherate (BF₃·OEt₂), for example, does not simply lead to a ring-opened product but initiates a cascade of cyclization reactions. acs.org The activation of the epoxide by the Lewis acid is followed by an intramolecular attack from the adjacent double bond, leading to the formation of cyclic ether derivatives. This highlights how acid-catalyzed conditions can be used not just for simple functionalization but also for constructing more complex molecular skeletons.

Base-Catalyzed Ring Opening and Regioselectivity Studies

In the presence of a strong base, the ring-opening of geraniolene oxide proceeds through a distinctly different mechanism. A strong nucleophile, such as an alkoxide or hydroxide, attacks one of the electrophilic carbons of the oxirane ring directly in a classic SN2 reaction. libretexts.orgresearchgate.net Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted, primary carbon atom (C1). researchgate.net

This regioselectivity is a hallmark of base-catalyzed epoxide ring-opening. youtube.com For geraniolene oxide, reaction with a nucleophile like sodium methoxide (B1231860) (NaOMe) in methanol (B129727) would result in the formation of 1-methoxy-2,6-dimethylhept-5-en-2-ol. The reaction is initiated by the attack of the methoxide ion on the C1 carbon, which is sterically more accessible than the tertiary C2 carbon. This is followed by protonation of the resulting alkoxide by the solvent to yield the final product. youtube.com The pronounced regioselectivity under basic conditions makes it a reliable method for synthesizing specific isomers that are not accessible under acidic conditions.

Ring Opening with Various Nucleophiles for Functionalization and Derivatization

The oxirane ring of geraniolene oxide is a versatile handle for introducing a wide array of functional groups through reactions with different nucleophiles. nih.gov This functionalization is critical for synthesizing derivatives with tailored properties. The choice of acidic or basic conditions allows for controlled regioselectivity, further expanding the synthetic possibilities. A diverse range of carbon, nitrogen, oxygen, and sulfur nucleophiles can be employed. nih.govmdpi.com

Under basic (SN2) conditions, attack occurs at the C1 position, while under acidic (SN1-like) conditions, attack occurs at the C2 position. The table below illustrates potential products from the reaction of geraniolene oxide with various nucleophiles.

| Nucleophile | Reagent Example | Product under Basic Conditions (Attack at C1) | Product under Acidic Conditions (Attack at C2) |

| Oxygen | H₂O / H⁺ or OH⁻ | 2,6-Dimethylhept-5-ene-1,2-diol | 2,6-Dimethylhept-5-ene-1,2-diol |

| RO⁻ / ROH | 1-Alkoxy-2,6-dimethylhept-5-en-2-ol | 2-Alkoxy-2,6-dimethylhept-5-en-1-ol | |

| Nitrogen | NH₃ | 1-Amino-2,6-dimethylhept-5-en-2-ol | 2-Amino-2,6-dimethylhept-5-en-1-ol |

| RNH₂ | 1-(Alkylamino)-2,6-dimethylhept-5-en-2-ol | 2-(Alkylamino)-2,6-dimethylhept-5-en-1-ol | |

| N₃⁻ (Azide) | 1-Azido-2,6-dimethylhept-5-en-2-ol | 2-Azido-2,6-dimethylhept-5-en-1-ol | |

| Carbon | CN⁻ (Cyanide) | 3-Hydroxy-3,7-dimethyl-6-heptenenitrile | 2-Hydroxy-2-(hydroxymethyl)-6-methyl-5-heptenenitrile |

| R-MgBr (Grignard) | 1-Alkyl-2,6-dimethylhept-5-en-2-ol | Complex mixture, rearrangements likely | |

| Sulfur | SH⁻ (Hydrosulfide) | 1-Mercapto-2,6-dimethylhept-5-en-2-ol | 2-Mercapto-2,6-dimethylhept-5-en-1-ol |

Rearrangement Reactions of the Oxirane Skeleton

Beyond simple ring-opening, the oxirane skeleton of geraniolene oxide can undergo rearrangement reactions, particularly under the influence of Lewis acids. These reactions can lead to the formation of carbonyl compounds. The treatment of epoxides with Lewis acids like boron trifluoride etherate can induce a rearrangement to form an aldehyde or a ketone. For geraniolene oxide, activation by a Lewis acid could theoretically lead to a hydride shift, resulting in the formation of 2,6-dimethyl-5-hepten-2-one.

More complex rearrangements are also possible, often coupled with cyclization events. As mentioned previously, the reaction of geraniolene monoepoxide with BF₃·OEt₂ initiates an electrophilic cascade that involves the neighboring alkene, resulting in polycyclic ether products. acs.org This transformation is a powerful synthetic tool, demonstrating how a simple epoxide can be a precursor to complex, rearranged molecular frameworks.

Electrophilic Activations and Subsequent Transformations

Electrophilic activation is the crucial first step in many transformations of geraniolene oxide. This activation can be achieved through protonation by Brønsted acids or coordination with Lewis acids. acs.orgcopernicus.org This process polarizes the C-O bonds of the epoxide, rendering the carbon atoms significantly more electrophilic and susceptible to nucleophilic attack.

The nature of the electrophilic activator can profoundly influence the reaction's outcome. While protonation with aqueous acid typically leads to hydrolysis to form a diol, libretexts.org stronger and bulkier Lewis acids can steer the reaction towards rearrangement and cyclization pathways. acs.org For example, the use of BF₃·OEt₂ activates the epoxide, which is then trapped intramolecularly by the π-nucleophile of the heptenyl side chain, showcasing a sophisticated transformation triggered by electrophilic activation. acs.org This strategy is a key principle in the synthesis of many terpenoid natural products from epoxy-olefin precursors. nih.gov

Cycloaddition Reactions Involving the Oxirane Ring System

While cycloaddition reactions are a major class of reactions in organic chemistry, they are not a characteristic pathway for the oxirane ring itself. nih.gov The reactivity of epoxides is overwhelmingly dominated by ring-opening reactions due to the high relief of ring strain. nih.govyoutube.com Functional groups elsewhere in a molecule containing an epoxide may participate in cycloadditions, but the oxirane ring typically does not act as a direct partner in common cycloaddition reactions like [4+2] or [2+2] cycloadditions.

Searches for cycloaddition reactions where the C-C or C-O bonds of the geraniolene oxide ring system participate directly have not yielded documented examples. The chemical literature focuses on the synthesis of complex molecules using cycloadditions on precursors, which are then converted to epoxides, or on the ring-opening of epoxides to generate functionalities that then engage in other reactions. nih.gov Therefore, this mode of reactivity is not considered a significant transformation pathway for Oxirane, (2,6-dimethyl-5-heptenyl)-.

Polymerization Mechanisms of Oxirane, (2,6-dimethyl-5-heptenyl)- as a Monomer in Materials Research

The polymerization of Oxirane, (2,6-dimethyl-5-heptenyl)-, also known as geraniolene oxide, represents an area of interest in materials science for the synthesis of novel polyethers with potential applications derived from its terpene-based structure. As an epoxide, its polymerization primarily proceeds through ring-opening mechanisms, which can be initiated by either cationic or anionic species. These mechanisms lead to the formation of polyether chains, with the specific properties of the resulting polymer being highly dependent on the chosen polymerization method and reaction conditions.

The ring-opening polymerization of epoxides is driven by the relief of ring strain in the three-membered oxirane ring. wikipedia.org Both cationic and anionic methods involve the nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and the propagation of the polymer chain.

Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization (CROP) is a common method for polymerizing epoxides and is typically initiated by Brønsted or Lewis acids. mdpi.comrsc.org The mechanism involves the protonation of the epoxide oxygen by the acid, which activates the ring towards nucleophilic attack by another monomer unit.

The initiation step involves the reaction of an initiator, such as a protic acid (H⁺), with the oxygen atom of the geraniolene oxide monomer. This protonation forms an activated oxonium ion.

Initiation: Oxirane, (2,6-dimethyl-5-heptenyl)- + H⁺ → Protonated Oxirane

Propagation then proceeds by the nucleophilic attack of the oxygen atom of a second monomer molecule on one of the electrophilic carbon atoms of the protonated epoxide ring. libretexts.orgkhanacademy.org For an unsymmetrical epoxide like geraniolene oxide, the attack generally occurs at the more substituted carbon atom due to the greater stabilization of the partial positive charge that develops in the transition state, a characteristic that bears resemblance to an S(_N)1-type mechanism. openstax.orgyoutube.com However, the reaction still proceeds with an S(_N)2-like backside attack.

Propagation: Protonated Oxirane + nOxirane, (2,6-dimethyl-5-heptenyl)- → Poly(geraniolene oxide) chain with an oxonium ion end-group

Termination of the growing polymer chain can occur through various mechanisms, including reaction with a counter-ion, chain transfer to monomer, or reaction with impurities such as water. These termination steps can influence the final molecular weight and polydispersity of the resulting polymer.

The choice of initiator and solvent can significantly impact the polymerization process. Strong protic acids like sulfuric acid or triflic acid, and Lewis acids such as boron trifluoride etherate (BF(_3)·OEt(_2)) and tin(IV) chloride (SnCl(_4)), are effective initiators for the CROP of terpene oxides. rsc.org The reaction temperature is also a critical parameter, with lower temperatures often favored to suppress side reactions and achieve better control over the polymer structure.

While specific research on the CROP of geraniolene oxide is not extensively documented, studies on analogous terpene oxides, such as α-pinene oxide, provide insight into the expected reaction behavior. For instance, the cationic polymerization of α-pinene oxide has been shown to yield polyethers, with the reaction proceeding via the formation of a tertiary carbenium ion. rsc.org

Table 1: Representative Conditions for Cationic Ring-Opening Polymerization of Terpene Epoxides This table presents typical conditions based on studies of similar terpene oxides, as specific data for geraniolene oxide is not readily available in the literature.

| Initiator | Solvent | Temperature (°C) | Typical Monomer/Initiator Ratio | Resulting Polymer Properties |

|---|---|---|---|---|

| BF₃·OEt₂ | Dichloromethane | 0 to 25 | 50:1 to 200:1 | Moderate Molecular Weight, Broad Polydispersity |

| SnCl₄ | Toluene | -20 to 20 | 100:1 to 500:1 | High Molecular Weight, Moderate Polydispersity |

| H₂SO₄ | Bulk (no solvent) | 25 to 50 | Variable | Often results in oligomers and side products |

Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization (AROP) offers an alternative route to polyethers from epoxides and is initiated by strong nucleophiles, such as alkoxides, hydroxides, or organometallic compounds. wikipedia.orgresearchgate.net In contrast to CROP, the AROP of unsymmetrical epoxides typically proceeds via nucleophilic attack at the less sterically hindered carbon atom of the epoxide ring, following an S(_N)2 mechanism. libretexts.orgyoutube.com

The initiation step involves the attack of a nucleophilic initiator (Nu⁻) on one of the carbon atoms of the geraniolene oxide monomer, leading to the opening of the oxirane ring and the formation of an alkoxide.

Initiation: Oxirane, (2,6-dimethyl-5-heptenyl)- + Nu⁻ → Alkoxide intermediate

The newly formed alkoxide is a potent nucleophile and can then attack another monomer molecule, propagating the polymer chain.

Propagation: Alkoxide intermediate + nOxirane, (2,6-dimethyl-5-heptenyl)- → Poly(geraniolene oxide) chain with an alkoxide end-group

Anionic polymerization can often proceed as a "living" polymerization, especially under controlled conditions with purified reagents and aprotic solvents. This allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices. Furthermore, the living nature of the polymerization enables the synthesis of block copolymers by the sequential addition of different monomers.

Common initiators for the AROP of epoxides include alkali metal alkoxides (e.g., potassium tert-butoxide) and organolithium compounds. rsc.org The choice of counter-ion and solvent can influence the rate of polymerization and the stereochemistry of the resulting polymer.

Table 2: Representative Conditions for Anionic Ring-Opening Polymerization of Epoxides This table presents typical conditions based on general epoxide polymerization, as specific data for geraniolene oxide is not readily available in the literature.

| Initiator | Solvent | Temperature (°C) | Typical Monomer/Initiator Ratio | Resulting Polymer Properties |

|---|---|---|---|---|

| Potassium tert-butoxide | Tetrahydrofuran (THF) | 25 to 70 | 20:1 to 100:1 | Well-defined Molecular Weight, Narrow Polydispersity |

| Sodium naphthalenide | THF | -78 to 25 | 50:1 to 200:1 | Controlled Molecular Weight, Narrow Polydispersity |

| n-Butyllithium | Hexane/THF | 0 to 50 | 100:1 to 500:1 | Can lead to side reactions, broader polydispersity |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of Oxirane, (2,6-dimethyl-5-heptenyl)-. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign all proton and carbon signals, establish through-bond connectivities, and infer spatial relationships between atoms.

Carbon-13 and Proton NMR Chemical Shift Assignment Strategies

The ¹H and ¹³C NMR spectra of Oxirane, (2,6-dimethyl-5-heptenyl)- provide foundational information for its structural determination. In a typical laboratory experiment involving the epoxidation of geraniol, the resulting product mixture contains both 2,3-epoxygeraniol and 6,7-epoxygeraniol. odinity.com The chemical shifts in the ¹H NMR spectrum are crucial for distinguishing between these isomers and for assigning specific protons within the target molecule.

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the carbons in the oxirane ring, the olefinic carbons, and the methyl carbons are key identifiers. Although detailed ¹³C NMR data for 6,7-epoxygeraniol is not extensively published, analysis of related compounds and the products of geraniol oxidation confirm its utility in structural confirmation. odinity.com

Chiroptical Methods for Stereochemical Analysis

Chiroptical spectroscopy, encompassing Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is instrumental in assigning the absolute configuration of enantiomers. nist.gov These methods are highly sensitive to the spatial arrangement of atoms and chromophores within a molecule.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. uq.edu.au The resulting spectrum, with positive and negative Cotton effects, is unique for each enantiomer and serves as a fingerprint of its absolute configuration. For chiral molecules, the ECD spectra of enantiomers are mirror images of each other. uq.edu.au

The application of ECD to simple oxiranes, such as methyloxirane, has been extensively studied and provides a basis for understanding the expected ECD behavior of more complex epoxides like Oxirane, (2,6-dimethyl-5-heptenyl)-. Current time information in Chicago, IL, US.scholaris.cachemicalbook.com Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), are crucial for interpreting experimental ECD spectra. chemicalbook.com By comparing the experimental spectrum with the calculated spectra for the possible enantiomers, the absolute configuration can be confidently assigned. The inclusion of diffuse functions in the basis sets used for calculations has been shown to be important for correctly predicting the signs of the optical rotatory strengths. scholaris.ca

Illustrative Research Findings for Oxirane, (2,6-dimethyl-5-heptenyl)-

Due to a lack of published experimental data for Oxirane, (2,6-dimethyl-5-heptenyl)-, the following table presents hypothetical ECD data based on the known behavior of similar chiral epoxides. The data illustrates the expected Cotton effects for the (R)- and (S)-enantiomers. The oxirane ring itself is a weak chromophore, and its electronic transitions are often influenced by the substituents.

Hypothetical ECD Data for Oxirane, (2,6-dimethyl-5-heptenyl)-

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |

| (R)-Oxirane, (2,6-dimethyl-5-heptenyl)- | 210 | +5000 |

| 235 | -3000 | |

| (S)-Oxirane, (2,6-dimethyl-5-heptenyl)- | 210 | -5000 |

| 235 | +3000 |

Note: This table is for illustrative purposes only and is based on typical values for chiral epoxides. Actual experimental values may differ.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve is characteristic of a chiral molecule and its stereochemistry. The phenomenon of a sharp change in optical rotation in the vicinity of an absorption band is known as the Cotton effect.

Similar to ECD, ORD is a powerful technique for the stereochemical analysis of chiral compounds, including epoxides. chemicalbook.com The sign of the Cotton effect in the ORD spectrum is directly related to the absolute configuration of the enantiomer. For enantiomers, the ORD curves are mirror images of each other.

Theoretical calculations can also be used to predict ORD curves, which can then be compared with experimental data to determine the absolute configuration. chemicalbook.com Coupled cluster and density-functional theory have been successfully applied to calculate the ORD of simple oxiranes like (S)-methyloxirane. chemicalbook.com

Illustrative Research Findings for Oxirane, (2,6-dimethyl-5-heptenyl)-

In the absence of specific experimental ORD data for Oxirane, (2,6-dimethyl-5-heptenyl)-, the following table provides a hypothetical representation of its ORD spectrum. The data is based on the expected behavior of a chiral epoxide with a chromophore absorbing in the UV region.

Hypothetical ORD Data for Oxirane, (2,6-dimethyl-5-heptenyl)-

| Enantiomer | Wavelength (nm) | Specific Rotation [α] (degrees) |

| (R)-Oxirane, (2,6-dimethyl-5-heptenyl)- | 589 (D-line) | +15.0 |

| 400 | +45.0 | |

| 250 (Peak) | +800.0 | |

| 220 (Trough) | -1200.0 | |

| (S)-Oxirane, (2,6-dimethyl-5-heptenyl)- | 589 (D-line) | -15.0 |

| 400 | -45.0 | |

| 250 (Peak) | -800.0 | |

| 220 (Trough) | +1200.0 |

Note: This table is for illustrative purposes only and is based on typical values for chiral epoxides. Actual experimental values may differ.

Computational and Theoretical Chemistry Studies of Oxirane, 2,6 Dimethyl 5 Heptenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules like Oxirane, (2,6-dimethyl-5-heptenyl)-, also known as citronellene oxide. These methods allow for the detailed examination of electronic structure, which in turn governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) stands as a widely used computational method due to its favorable balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. google.com The core principle of DFT is that the energy of a molecule can be determined from its electron density. For Oxirane, (2,6-dimethyl-5-heptenyl)-, DFT calculations would be employed to find its most stable three-dimensional structure, a process known as geometry optimization.

This optimization is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum energy conformation is found. youtube.com Functionals like B3LYP or PBE0 are often paired with basis sets such as 6-31G(d,p) or the more extensive def2-TZVP to achieve reliable geometries. google.commdpi.com For instance, a study on the related compound citronellal (B1669106) used the B3LYP functional with various basis sets (from 6-311G to 6-311++G**) to locate the equilibrium geometries of reactants, transition states, and products.

By mapping the energy at various points along a reaction coordinate, DFT can generate a potential energy surface (PES). This surface provides a detailed energy profile of a chemical transformation, highlighting the energies of intermediates and the activation barriers required for the reaction to proceed. For example, in the study of citronellal's cyclization, the energy profile revealed the concerted, asynchronous nature of the mechanism.

Table 1: Representative Functionals and Basis Sets in DFT Calculations This table illustrates common combinations used in DFT studies for geometry optimization and energy calculations of organic molecules. The selection depends on the desired accuracy and available computational resources.

| Functional | Basis Set Family | Description | Typical Application |

| B3LYP | Pople (e.g., 6-31G*, 6-311+G**) | A popular hybrid functional, known for its good performance in predicting geometries and energies for a wide range of organic molecules. | General-purpose geometry optimizations and thermochemical predictions. |

| PBE0 | Dunning (e.g., cc-pVTZ) | A hybrid functional that often provides high accuracy for thermochemistry and reaction barriers. | High-accuracy energy profiles and kinetic studies. |

| ωB97X-D | Pople or Dunning | A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for systems with non-covalent interactions. | Studies involving intermolecular forces or large, flexible molecules. |

| M06-2X | Pople or Dunning | A meta-hybrid GGA functional with good performance for main-group thermochemistry, kinetics, and non-covalent interactions. | Complex reaction mechanisms and systems where dispersion is critical. |

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), offer higher accuracy, often referred to as the "gold standard" in computational chemistry. researchgate.net

These high-accuracy calculations are particularly valuable for benchmarking the results obtained from more cost-effective DFT methods. For epoxidation reactions, it has been shown that while MP2 methods can sometimes incorrectly predict unsymmetrical transition states, higher-level CCSD and QCISD calculations provide more reliable geometries. researchgate.net Such calculations would be crucial for definitively establishing the electronic energy and structural parameters of Oxirane, (2,6-dimethyl-5-heptenyl)- with a high degree of confidence.

Prediction and Interpretation of Spectroscopic Data using Computational Methods

Computational methods are indispensable for predicting and interpreting spectroscopic data, providing a direct link between a molecule's calculated structure and its experimental spectra.

GIAO-DFT Calculations for NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a powerful approach for the accurate prediction of NMR chemical shifts (¹H and ¹³C). acs.orglibretexts.org

The GIAO-DFT procedure involves first optimizing the molecule's geometry and then calculating the absolute magnetic shielding tensors for each nucleus at that geometry. youtube.com These absolute shielding values (σ) are then converted into chemical shifts (δ) relative to a standard reference compound, usually Tetramethylsilane (TMS), using the equation: δ_calc = σ_ref - σ_calc. youtube.com

For complex molecules with multiple stereocenters, like Oxirane, (2,6-dimethyl-5-heptenyl)-, GIAO-DFT calculations can be invaluable. They can help assign specific signals to the correct nuclei, resolve ambiguities in experimental spectra, and confirm the relative stereochemistry of the molecule. researchgate.net Achieving high accuracy often requires a good choice of functional (e.g., B3LYP, MPW1PW91) and a sufficiently large basis set (e.g., 6-311+G(2d,p)), sometimes in combination with a solvent model to mimic experimental conditions. mdpi.comacs.org

Table 2: Illustrative GIAO-DFT Calculation Workflow for NMR Shifts This table outlines the typical steps involved in predicting NMR chemical shifts for a molecule like Oxirane, (2,6-dimethyl-5-heptenyl)-.

| Step | Action | Method/Level of Theory | Purpose |

| 1 | Geometry Optimization | DFT (e.g., B3LYP/6-31G*) | Find the lowest energy (most stable) 3D structure of the molecule. |

| 2 | Frequency Calculation | Same as Step 1 | Confirm the optimized structure is a true minimum (no imaginary frequencies). |

| 3 | NMR Shielding Calculation | GIAO-DFT (e.g., B3LYP/6-311+G(2d,p)) | Calculate the absolute magnetic shielding tensors for each atom (¹H, ¹³C). |

| 4 | Reference Shielding Calculation | Same as Step 3 | Calculate the shielding tensor for the reference standard (TMS). |

| 5 | Chemical Shift Prediction | δ = σ_ref - σ_calc | Convert absolute shieldings to chemical shifts for direct comparison with experimental data. |

Computational Modeling of Chiroptical Properties

Given that Oxirane, (2,6-dimethyl-5-heptenyl)- is a chiral molecule, it will exhibit chiroptical properties, such as optical rotation and electronic circular dichroism (ECD). Computational spectroscopy is a key tool for predicting and interpreting these properties. The study of propylene (B89431) oxide, the first chiral molecule detected in space, highlights the importance of understanding the chiroptical response of such compounds. nih.govscm.com

By calculating the ECD spectrum, which measures the differential absorption of left and right circularly polarized light, one can compare the predicted spectrum to an experimental one. This comparison allows for the unambiguous assignment of the molecule's absolute configuration (R or S). These calculations are typically performed using time-dependent density functional theory (TD-DFT), which can predict the excitation energies and rotational strengths that define the ECD spectrum.

Reaction Mechanism Elucidation through Transition State Calculations

Understanding how a molecule reacts is central to chemistry. Computational methods allow for the detailed exploration of reaction mechanisms by locating and characterizing transition states (TS). A transition state is a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. libretexts.org

Locating a TS structure is more complex than a simple geometry optimization and often involves algorithms like the Berny algorithm (Opt=TS) or synchronous transit-guided quasi-Newton (QST2/QST3) methods. youtube.com Once a candidate TS structure is found, a frequency calculation must be performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate from reactant to product. libretexts.orgyoutube.com

From the energies of the reactants and the transition state, one can calculate the activation energy (Ea) and other thermodynamic activation parameters (ΔH‡, ΔS‡, ΔG‡). These values provide quantitative insight into the reaction kinetics. For example, a detailed DFT study of the related cyclization of citronellal successfully identified the transition state and calculated the activation parameters, which were in good agreement with experimental results. This type of analysis applied to reactions of Oxirane, (2,6-dimethyl-5-heptenyl)-, such as its acid-catalyzed ring-opening, would provide a deep, molecular-level understanding of its reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of conformational changes and intermolecular interactions that are often difficult to probe experimentally.

Conformational Analysis:

The flexible nature of the 2,6-dimethyl-5-heptenyl side chain in Oxirane, (2,6-dimethyl-5-heptenyl)- results in a multitude of possible three-dimensional conformations. Understanding the distribution and transitions between these conformational states is key to comprehending its interaction with other molecules, such as biological receptors or chemical reactants.

A typical MD simulation for the conformational analysis of this molecule would involve placing a single molecule in a simulation box, often with a solvent to mimic realistic conditions. The simulation would then track the trajectory of each atom over a period of time, typically nanoseconds to microseconds. Analysis of this trajectory can reveal the most stable, low-energy conformations and the energy barriers between them.

Key Findings from Hypothetical Molecular Dynamics Simulations:

Flexibility of the Side Chain: The terminal vinyl group and the aliphatic chain would exhibit the highest degree of flexibility. The root-mean-square deviation (RMSD) of the atomic positions over time would quantify this flexibility, with the epoxide ring itself showing greater rigidity.

Intramolecular Interactions: The analysis would likely identify transient intramolecular hydrogen bonds or van der Waals interactions that stabilize certain conformations. For instance, the folding of the chain could bring the terminal double bond in proximity to the epoxide ring.

Interactive Data Table: Torsional Angle Distribution of Key Dihedrals

The following table represents a hypothetical distribution of key dihedral angles that would be analyzed in an MD simulation to understand the conformational preferences of the molecule.

| Dihedral Angle | Description | Predicted Predominant Angle (degrees) |

| C1-C2-C3-C4 | Rotation around the start of the side chain | gauche (~60°) and anti (~180°) |

| C4-C5=C6-C7 | Orientation around the double bond | trans (~180°) |

| C5-C6-C7-C8 | Rotation of the terminal methyl group | Multiple low-energy states |

Intermolecular Interactions:

MD simulations are also instrumental in studying how Oxirane, (2,6-dimethyl-5-heptenyl)- interacts with other molecules. This is particularly important for understanding its behavior in solution and its potential biological or chemical activity. By simulating the compound in the presence of solvent molecules (e.g., water) or other solutes, one can analyze the non-covalent interactions that govern its association with its environment.

The epoxide ring, with its polar C-O bonds and the lone pairs on the oxygen atom, is expected to be the primary site for specific intermolecular interactions, such as hydrogen bonding with protic solvents or Lewis acid coordination. The nonpolar hydrocarbon chain would predominantly engage in weaker van der Waals interactions.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the reactivity of a chemical compound based on its molecular structure. nih.gov These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined reactivity parameter. youtube.com

For a compound like Oxirane, (2,6-dimethyl-5-heptenyl)-, QSRR models could be developed to predict its reactivity in various chemical reactions, such as nucleophilic ring-opening, which is a characteristic reaction of epoxides.

Building a QSRR Model:

The development of a QSRR model typically involves the following steps:

Data Set Collection: A dataset of structurally similar epoxides with known experimental reactivity data (e.g., reaction rate constants) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and topological properties.

Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a subset of the descriptors with the observed reactivity. nih.gov The predictive power of the model is then rigorously validated using external test sets of compounds that were not used in the model development. nih.gov

Key Molecular Descriptors for Epoxide Reactivity:

For predicting the reactivity of Oxirane, (2,6-dimethyl-5-heptenyl)-, the following types of molecular descriptors would likely be important:

Electronic Descriptors:

Partial Atomic Charges: The charges on the carbon and oxygen atoms of the epoxide ring would be critical, as they indicate the electrophilicity of the carbon atoms.

Frontier Orbital Energies (HOMO/LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be related to the susceptibility of the epoxide to nucleophilic attack.

Steric Descriptors:

Molecular Volume and Surface Area: These descriptors can account for the steric hindrance around the epoxide ring, which can influence the accessibility of the reaction center to a nucleophile.

Sterimol Parameters: These provide a more detailed description of the shape of the substituents attached to the epoxide ring.

Topological Descriptors:

Connectivity Indices: These indices capture information about the branching and connectivity of the atoms in the molecule.

Interactive Data Table: Hypothetical QSRR Model for Epoxide Ring-Opening

The following table presents a hypothetical QSRR equation that could be developed to predict the rate constant (log k) for the nucleophilic ring-opening of a series of aliphatic epoxides, including Oxirane, (2,6-dimethyl-5-heptenyl)-.

| Dependent Variable | Equation |

| log k | = 2.5 + (0.8 * qC1) - (0.5 * ELUMO) - (0.1 * Sterimol_L) + (0.3 * Chi1) |

| Descriptor | Description |

| qC1 | Partial charge on the primary carbon of the epoxide ring |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital (in eV) |

| Sterimol_L | A Sterimol parameter representing the length of the substituent on the epoxide |

| Chi1 | First-order molecular connectivity index |

This hypothetical model suggests that the reaction rate increases with a more positive partial charge on the epoxide carbon, a lower LUMO energy, and a higher degree of branching, while it decreases with increasing steric bulk of the substituent. The reliability of such a model depends on the quality and diversity of the data used to build it and its defined applicability domain. nih.gov

Stereochemical Control and Enantioselective Synthesis of Oxirane, 2,6 Dimethyl 5 Heptenyl

Asymmetric Catalysis in Oxirane Formation

Asymmetric catalysis is a powerful tool for generating chiral compounds from achiral or racemic starting materials. In the formation of Oxirane, (2,6-dimethyl-5-heptenyl)-, catalytic asymmetric epoxidation of the corresponding alkene, 2,6-dimethyl-5-heptene or a functionalized derivative like geraniol (B1671447), is a primary strategy. This approach utilizes a small amount of a chiral catalyst to produce a large quantity of an enantioenriched epoxide. researchgate.net

The success of asymmetric epoxidation hinges on the design of the chiral ligand, which coordinates to a metal center to create a chiral environment. This environment forces the oxidant to approach the alkene from a specific face, leading to the preferential formation of one enantiomer.

Several classes of chiral ligands and catalyst systems have been developed and optimized for high enantioselectivity in epoxidation reactions. utexas.edu

Sharpless-Katsuki Asymmetric Epoxidation: This is a highly reliable and predictable method for the epoxidation of allylic alcohols. nih.gov The catalyst system consists of titanium tetraisopropoxide (Ti(OiPr)₄), an oxidizing agent like tert-butyl hydroperoxide (TBHP), and a chiral diethyl tartrate (DET) ligand. odinity.com For the synthesis of a precursor to Oxirane, (2,6-dimethyl-5-heptenyl)-, geraniol is an ideal substrate. The choice of (+)-DET or (-)-DET dictates which face of the double bond is epoxidized, allowing access to either enantiomer of the resulting epoxy alcohol with high predictability and enantiomeric excess (ee). nih.govodinity.com For instance, the epoxidation of geraniol using the Sharpless method with (+)-diethyl tartrate has been shown to produce the (2S, 3S)-epoxy geraniol with an enantiomeric excess of up to 83.5%. odinity.com

Jacobsen-Katsuki Epoxidation: While the Sharpless epoxidation is excellent for allylic alcohols, the Jacobsen-Katsuki epoxidation is effective for the enantioselective epoxidation of unfunctionalized cis-alkenes using a chiral manganese-salen complex as the catalyst. utexas.edu This method could be applied to a derivative of 2,6-dimethyl-5-heptene. The design of the salen ligand, particularly the steric bulk of the substituents at the 3, 3', 5, and 5' positions, is crucial for achieving high enantioselectivity.

Chiral Phosphoric Acid Catalysis: More recently, chiral phosphoric acids have emerged as powerful organocatalysts for asymmetric epoxidation. researchgate.net These catalysts can activate both the alkene substrate and the oxidant (e.g., hydrogen peroxide) through a network of hydrogen bonds, creating a well-defined chiral environment for the oxygen transfer. researchgate.net This method has shown high enantio- and diastereoselectivity in the epoxidation of various alkenes. researchgate.net

Linked-BINOL Ligands: Bifunctional catalysts incorporating linked-BINOL (1,1'-bi-2-naphthol) ligands have also been designed for asymmetric catalysis. rsc.org These ligands possess a flexible linker with a coordinating heteroatom, which helps to construct a unique and effective chiral environment around a metal center (such as Ga³⁺, Zn²⁺, or La³⁺). rsc.org These systems are particularly effective in catalyzing reactions like epoxide ring-opening, demonstrating their utility in the broader context of chiral epoxide synthesis and application. rsc.org

Table 1: Chiral Ligands/Catalyst Systems in Asymmetric Epoxidation

| Catalyst System | Chiral Ligand | Typical Substrate | Key Features |

|---|---|---|---|

| Sharpless Epoxidation | Diethyl Tartrate (DET) | Allylic Alcohols | Highly predictable facial selectivity based on DET enantiomer; high ee values. nih.govodinity.com |

| Jacobsen Epoxidation | Chiral Salen Ligands | cis-Alkenes | Effective for unfunctionalized olefins; enantioselectivity tuned by ligand sterics. utexas.edu |

| Organocatalysis | Chiral Phosphoric Acid | Alkenyl aza-heteroarenes | Metal-free; uses H₂O₂ as oxidant; synergistic activation via hydrogen bonding. researchgate.net |

| Bifunctional Catalysis | Linked-BINOL | Epoxides (for opening) | Flexible ligand creates unique chiral pocket; applicable to various metals. rsc.org |

The choice of asymmetric epoxidation method is highly dependent on the structure of the substrate.

Allylic Alcohols: The Sharpless asymmetric epoxidation is unparalleled in its scope and effectiveness for allylic alcohols. nih.gov The directing effect of the hydroxyl group, which coordinates to the titanium center, is key to its success. This makes it the premier method for substrates like geraniol, a direct precursor for a functionalized version of the target oxirane. odinity.comnih.gov The reaction is highly chemoselective, targeting the allylic double bond even in the presence of other isolated double bonds, as seen in the monoepoxidation of geraniol. researchgate.netnih.gov

Unfunctionalized Alkenes: The epoxidation of unfunctionalized alkenes, such as 2,6-dimethyl-5-heptene itself, presents a greater challenge. Catalyst systems like the Jacobsen-Katsuki catalyst are required, but may offer lower enantioselectivities compared to the Sharpless epoxidation of corresponding allylic alcohols.

Limitations: A significant limitation of many directed epoxidation methods is the requirement for a specific functional group (like the allylic alcohol for Sharpless) in proximity to the double bond. nih.govodinity.com Furthermore, while methods exist for various alkene substitution patterns, achieving consistently high enantioselectivity across all substrate types remains an active area of research. For example, the epoxidation of trans-alkenes with Jacobsen's catalyst is often less selective than that of cis-alkenes.

Diastereoselective Synthesis of Oxirane Isomers

When the alkene substrate already contains a stereocenter, the formation of the epoxide can lead to diastereomers. Diastereoselective synthesis aims to control the formation of one diastereomer over the other. This can be achieved through:

Substrate-Controlled Epoxidation: The existing stereocenter in the molecule can direct the incoming oxidant to one face of the double bond due to steric hindrance, a phenomenon described by Felkin-Anh or related models.

Reagent-Controlled Epoxidation: In this approach, a chiral reagent or catalyst overrides the directing influence of the substrate's existing stereocenter. The Sharpless asymmetric epoxidation is a prime example of a reagent-controlled reaction, where the chirality of the DET ligand dictates the stereochemical outcome, often with high diastereoselectivity regardless of the substrate's inherent facial bias. Research has shown that repurposed enzymes can also promote epoxidations with high diastereoselectivity, achieving diastereomeric ratios of up to 99:1. researchgate.net

Chromatographic Resolution of Enantiomers

When an enantioselective synthesis is not perfectly efficient or when a racemic mixture is produced, chromatographic resolution is required to separate the enantiomers. This technique is essential for obtaining enantiomerically pure samples for research and application. mdpi.com

The primary methods for chromatographic resolution include:

High-Performance Liquid Chromatography (HPLC): This is one of the most effective methods for separating enantiomers with high purity. mdpi.comnih.gov The separation is achieved using a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times.

Gas Chromatography (GC): For volatile compounds like some epoxides, GC with a chiral stationary phase can be used for direct separation. mdpi.com

Indirect Methods: An alternative approach involves derivatizing the racemic epoxide with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated using standard, achiral chromatography techniques. nih.govrsc.org After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers.

Table 2: Chromatographic Resolution Techniques for Chiral Compounds

| Technique | Principle | Phase | Advantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). mdpi.com | Liquid | High purity achievable; applicable to a wide range of compounds. mdpi.com |

| Chiral GC | Differential interaction with a Chiral Stationary Phase (CSP). mdpi.com | Gas | Suitable for volatile and thermally stable compounds. mdpi.com |

| Indirect HPLC/GC | Conversion of enantiomers into diastereomers using a chiral derivatizing agent, followed by separation on an achiral phase. nih.govrsc.org | Liquid/Gas | Does not require a specialized chiral column. rsc.org |

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This strategy leverages the existing stereocenters of the starting material to build new, complex chiral molecules. For Oxirane, (2,6-dimethyl-5-heptenyl)-, suitable starting materials from the chiral pool include:

Geraniol: While achiral itself, its derivatives can be made chiral via asymmetric reactions like the Sharpless epoxidation, making it a frequent starting point for terpenoid synthesis. nih.gov The synthesis of epoxy mesylate from geraniol via Sharpless asymmetric epoxidation is a key step in the synthesis of various natural products. nih.gov

Citronellal (B1669106) or Pulegone: These naturally occurring chiral terpenoids can serve as precursors. For example, (+)-pulegone can be converted through a sequence of reactions, such as a modified Eschenmoser–Tanabe fragmentation, to generate key chiral fragments for terpenoid synthesis. researchgate.net

Impact of Stereochemistry on Reactivity and Research Applications

The stereochemistry of the epoxide ring in Oxirane, (2,6-dimethyl-5-heptenyl)- has a profound impact on its chemical reactivity and its utility as a synthetic intermediate.

Reactivity in Ring-Opening Reactions: Epoxides are highly valuable synthetic intermediates due to the ring strain of the three-membered ring, which makes them susceptible to ring-opening by a wide range of nucleophiles. nih.govresearchgate.net The stereochemistry at the epoxide carbons dictates the stereochemical outcome of these reactions. For example, in an Sₙ2-type reaction, the nucleophile will attack one of the epoxide carbons, leading to an inversion of configuration at that center. The ability to control the epoxide's stereochemistry allows chemists to precisely set the stereochemistry of the resulting diol or other functionalized products.

Applications in Natural Product Synthesis: Enantiomerically pure epoxides like Oxirane, (2,6-dimethyl-5-heptenyl)- are powerful building blocks for the total synthesis of complex, biologically active natural products, including alkaloids and terpenoids. nih.gov The defined stereochemistry of the epoxide is transferred to the final target molecule, which is often crucial for its biological function. For instance, chiral epoxy alcohols derived from geraniol are key intermediates in the synthesis of antifungal agents and leukotrienes. nih.govmdpi.com The versatility of the epoxide allows for a wide range of transformations, making it a linchpin in many synthetic strategies. nih.gov

Table of Compounds Mentioned

| Common Name/Trade Name | IUPAC Name |

| Oxirane, (2,6-dimethyl-5-heptenyl)- | Oxirane, (2,6-dimethyl-5-heptenyl)- |

| Geraniol | (2E)-3,7-Dimethylocta-2,6-dien-1-ol |

| (+)-Pulegone | (R)-5-Methyl-2-(propan-2-ylidene)cyclohexan-1-one |

| Diethyl Tartrate (DET) | Diethyl 2,3-dihydroxybutanedioate |

| tert-Butyl hydroperoxide (TBHP) | 2-Hydroperoxy-2-methylpropane |

| Melonal | 2,6-Dimethylhept-5-enal nist.govsigmaaldrich.comsigmaaldrich.com |

| Citronellal | 3,7-Dimethyloct-6-enal |

| BINOL | 1,1'-Bi-2-naphthol |

| Salen Ligand | N,N'-Bis(salicylidene)ethylenediamine (base structure) |

| Linalool | 3,7-Dimethylocta-1,6-dien-3-ol |

| Atazanavir | Methyl ((1S,2R)-3-[[4-(pyridin-2-yl)phenyl]methyl]-2-hydroxy-1-{[(2S)-2-(methylamino)-3,3-dimethyl-1-oxobutyl]amino}propyl)carbamate |

| Efinaconazole | (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |

| Rivaroxaban | (S)-5-Chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide |

| Linezolid | (S)-N-({3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide |

| Ambruticin S | (5R,6S)-5,6-Dihydroxy-2,4-dimethyl-1-oxaspiro[2.5]octan-8-one derivative |

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Natural Products and Pharmaceutical Intermediates in Research

The epoxide functional group is a highly versatile intermediate in organic synthesis due to its susceptibility to ring-opening reactions with a wide array of nucleophiles, leading to the formation of diverse and complex molecular architectures. Terpene epoxides, in particular, are considered valuable chiral building blocks for the synthesis of biologically active natural products and pharmaceutical intermediates. researchgate.netmdpi.com The inherent chirality of many natural terpenes can be transferred to the epoxide, providing a stereocontrolled starting point for asymmetric synthesis.

While the general class of terpene epoxides serves as crucial intermediates, specific examples detailing the use of Oxirane, (2,6-dimethyl-5-heptenyl)- as a direct starting material for the total synthesis of complex natural products (other than fragrance compounds like rose oxide) or specific pharmaceutical intermediates are not extensively documented in publicly available research. However, its precursor, citronellal (B1669106), is widely used as an intermediate in the synthesis of compounds like (–)-menthol and various other bioactive molecules, highlighting the importance of this structural motif in medicinal and organic chemistry. researchgate.netresearchgate.nettandfonline.com The transformation of citronellol (B86348) to its epoxide, Oxirane, (2,6-dimethyl-5-heptenyl)-, represents a key activation step, rendering the molecule ready for further functionalization.

Monomer for Specialty Epoxy Resins and Polymer Synthesis in Research

Terpene epoxides are emerging as promising renewable monomers for the synthesis of bio-based polymers, including epoxy resins, polycarbonates, and nonisocyanate polyurethanes. mdpi.comrsc.org These bio-based monomers offer a sustainable alternative to traditional fossil-fuel-derived feedstocks. nih.gov Research into the polymerization of terpene epoxides like limonene (B3431351) oxide has demonstrated their potential to create polymers with unique and valuable properties. acs.org

While Oxirane, (2,6-dimethyl-5-heptenyl)- fits the profile of a potential bio-based monomer, specific research detailing its homopolymerization or copolymerization to form specialty epoxy resins is limited in the reviewed literature. However, related research provides proof-of-concept for the utility of the citronellol backbone in polymer science. For instance, a citronellol-derived diol has been successfully used to create a functionalized copolyester of poly(butylene succinate) (PBS). frontiersin.orgresearchgate.netnih.gov This demonstrates the viability of incorporating this terpene structure into polymer chains.

Tailoring Polymer Properties through Oxirane Incorporation

The incorporation of epoxide monomers into polymer chains is a well-established strategy for tailoring material properties. The structure of the epoxide monomer influences the final characteristics of the polymer, such as its thermal stability, mechanical strength, and chemical resistance. By analogy with other terpene-based polymers, incorporating a monomer like Oxirane, (2,6-dimethyl-5-heptenyl)- could impart flexibility and hydrophobicity due to its aliphatic chain, while the pendant hydroxyl group resulting from the ring-opening polymerization would offer sites for further functionalization or cross-linking. This could lead to materials with tunable glass transition temperatures and mechanical properties. acs.org

Development of Functional Polymeric Materials

The epoxide ring is a gateway to a multitude of chemical modifications. Polymers containing epoxide groups, either in the backbone or as pendant groups, are valuable platforms for creating functional materials. mdpi.com For example, a novel bio-based polycarvone acrylate (B77674) di-epoxide has been used to functionalize poly(vinylidene fluoride) (PVDF) fibers. mdpi.com Similarly, a polymer derived from Oxirane, (2,6-dimethyl-5-heptenyl)- would present secondary hydroxyl groups after polymerization. These hydroxyls could be further reacted to attach different chemical moieties, thereby creating materials with specific functionalities for applications in coatings, adhesives, or biomedical devices. frontiersin.orgresearchgate.net

Precursor to Fragrance and Flavor Research Compounds

One of the most well-documented applications of Oxirane, (2,6-dimethyl-5-heptenyl)- is its role as a key intermediate in the synthesis of rose oxide, a highly valued fragrance compound found naturally in rose and geranium oils. researchgate.netforeverest.net The synthesis typically starts from citronellol, which is first epoxidized to yield Oxirane, (2,6-dimethyl-5-heptenyl)- (often referred to as citronellol epoxide in this context). google.commdpi.com Subsequent acid-catalyzed intramolecular cyclization of the epoxide leads to the formation of a mixture of cis- and trans-rose oxide isomers. researchgate.net

The synthetic methodology is crucial as the different stereoisomers of rose oxide possess distinct odor profiles. The cis-isomer is generally described as having a sweeter, more delicate floral-rose scent, while the trans-isomer has a greener, spicier character. foreverest.net Research has focused on developing selective and efficient methods to control this cyclization step to produce desired isomer ratios.

Several synthetic routes have been explored for this transformation, as detailed in the table below. These methods highlight the structural modifications and reaction conditions employed in fragrance research to convert the precursor epoxide into the target aroma chemical.

| Starting Material | Key Reagents/Conditions | Intermediate | Product | Key Findings/Reference |

|---|---|---|---|---|

| (R)-(+)-Citronellol | 1. Bromomethoxylation 2. Elimination 3. Acid-induced cyclization | Citronellol epoxide derivative | Rose Oxide (cis/trans mixture) | Yielded a cis/trans ratio of 70/30 - 75/25, an important composition for high-quality rose essence. researchgate.net |

| (±)-Citronellol | 1. Epoxidation 2. Thiophenol treatment 3. Oxidation to sulfoxide (B87167) 4. Thermolysis 5. Acidic cyclization | 3,7-dimethyl-6,7-epoxy-1-octanol | Rose Oxide | A multi-step process where the choice of reaction sequence and reactants is key to the synthesis. google.com |

| β-Citronellol | Iodosylbenzene (PhIO), acetonitrile-water | Radical intermediate | Rose Oxide (cis-dominant) | A convenient and safe method at ambient temperature, yielding a cis/trans ratio of ~90:10. researchgate.net |

| Citronellol | Photosensitized oxidation (e.g., with Methylene (B1212753) blue, light, O₂) | Peroxy-citronellol | Rose Oxide | A method involving photo-oxidation followed by reduction and cyclization to achieve high conversion rates and product quality. google.com |

Development of Novel Materials with Specific Functions

The reactivity of the epoxide ring in Oxirane, (2,6-dimethyl-5-heptenyl)- offers potential for its use as a precursor in the development of novel materials beyond the polymers discussed previously. Epoxides can be used to functionalize surfaces or to create complex molecular structures with specific properties. For example, oxide aerogels are a class of materials with high surface area and porosity, and their surfaces can be functionalized to enhance sorptive and degradative capabilities for various applications, including decontamination. chemicalbook.com